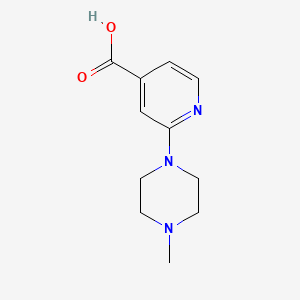

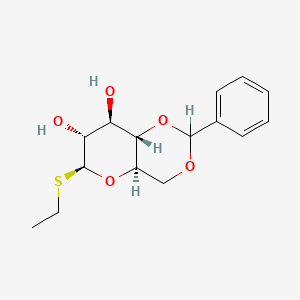

Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside

カタログ番号 B1366705

CAS番号:

20701-61-5

分子量: 312.4 g/mol

InChIキー: QOMMDHDGIYADCQ-BWTKQZKTSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

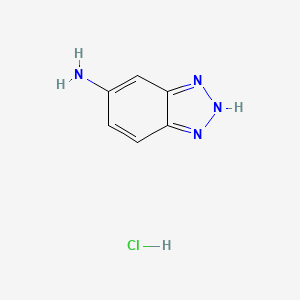

Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside is a biochemical compound with significant biomedical applications . It is intricately involved in the synthesis of groundbreaking pharmaceuticals . It appears as a white to off-white crystalline powder .

Synthesis Analysis

The synthesis of Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside involves the formation of a new chiral center . The bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation . The product purification can be achieved by simple precipitation without the need for chromatographic separation .Molecular Structure Analysis

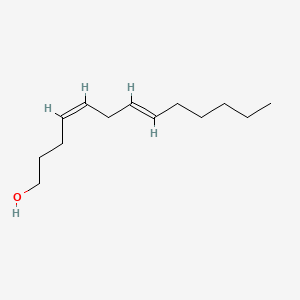

The linear formula of Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside is C15H20O5S . It has a molecular weight of 312.38 . The compound has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 3 rotatable bonds .Chemical Reactions Analysis

Benzylidene acetals, such as Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside, have found broad application in synthetic carbohydrate chemistry . They can be opened selectively under reductive conditions to yield either free 4-OH or 6-OH .Physical And Chemical Properties Analysis

Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside has a molecular weight of 312.38 . It has a topological polar surface area of 93.4 . The compound is a white to off-white crystalline powder .科学的研究の応用

Application 1: Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers

- Summary of the Application : This compound is used in the synthesis of Azacrown Ethers, which are known to generate asymmetric induction in certain reactions .

- Methods of Application : The synthesis involves the use of 4,6-di-O-ethyl-glucoside-based crown compounds, and their efficiency is compared to the 4,6-O-benzylidene analogues .

- Results or Outcomes : It was found that the absence of the two-ring annulation has a negative effect on the enantioselectivity in liquid-liquid two-phase reactions .

Application 2: Synthesis of alkyl α- and β-d-glucopyranoside-based chiral crown ethers

- Summary of the Application : Alkyl 4,6-O-benzylidene-α- and β-d-glucopyranosides are used in the synthesis of chiral monoaza-15-crown-5-type lariat ethers .

- Methods of Application : These macrocycles generated significant asymmetric induction as phase-transfer catalysts in a few two-phase reactions .

- Results or Outcomes : In asymmetric Darzens condensations, in the epoxidation of trans-chalcone, in the Michael addition of β-nitrostyrene and diethyl acetamidomalonate, and in the reaction of 2-benzylidene-1,3-indandione with diethyl bromomalonate, maximum enantioselectivities of 73, 94, 78, and 72%, respectively, were obtained in presence of glucopyranoside-based lariat ethers as catalysts .

特性

IUPAC Name |

(4aR,6S,7R,8R,8aS)-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5S/c1-2-21-15-12(17)11(16)13-10(19-15)8-18-14(20-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12-,13-,14?,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMMDHDGIYADCQ-BWTKQZKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)

![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)